molecular formula C21H20N2O2 B5859390 2-anilino-N-(4-ethoxyphenyl)benzamide

2-anilino-N-(4-ethoxyphenyl)benzamide

Cat. No. B5859390
M. Wt: 332.4 g/mol
InChI Key: NYCVESCLSQXJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-anilino-N-(4-ethoxyphenyl)benzamide, also known as AEB071, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2004 by Novartis Pharma AG, and since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

2-anilino-N-(4-ethoxyphenyl)benzamide is a selective inhibitor of PKC, specifically targeting the PKC alpha, beta, and gamma isoforms. It binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling pathways. This leads to the inhibition of various cellular processes, including cell growth, proliferation, and differentiation.
Biochemical and Physiological Effects:
2-anilino-N-(4-ethoxyphenyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of tumor growth and angiogenesis, the suppression of immune responses, and the prevention of neuroinflammation. It has also been shown to induce apoptosis in cancer cells and reduce inflammation in autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-anilino-N-(4-ethoxyphenyl)benzamide is its high selectivity for PKC isoforms, which makes it a valuable tool for studying the role of PKC in various cellular processes. However, its low solubility and stability in aqueous solutions can limit its use in certain experiments. Additionally, its potential toxicity and off-target effects must be carefully considered when using it in in vitro and in vivo studies.

Future Directions

There are several potential future directions for research on 2-anilino-N-(4-ethoxyphenyl)benzamide, including the development of more potent and selective inhibitors of PKC, the investigation of its potential therapeutic applications in other diseases, and the identification of biomarkers that can predict its efficacy and toxicity. Additionally, further studies are needed to elucidate its mechanism of action and downstream signaling pathways.

Synthesis Methods

The synthesis of 2-anilino-N-(4-ethoxyphenyl)benzamide involves several steps, including the reaction of 4-ethoxyaniline with 2-chlorobenzoyl chloride to form 2-(4-ethoxyphenyl)benzamide. This intermediate is then reacted with aniline in the presence of a catalyst to form 2-anilino-N-(4-ethoxyphenyl)benzamide. The final product is then purified using various chromatographic techniques.

Scientific Research Applications

2-anilino-N-(4-ethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and neurological disorders. It has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell growth, proliferation, and differentiation.

properties

IUPAC Name

2-anilino-N-(4-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-2-25-18-14-12-17(13-15-18)23-21(24)19-10-6-7-11-20(19)22-16-8-4-3-5-9-16/h3-15,22H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCVESCLSQXJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-anilino-N-(4-ethoxyphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.